1,1-Dimethoxy-3-methylidenecyclohexane

Physical property comparison Thermodynamics Process engineering

1,1-Dimethoxy-3-methylidenecyclohexane (CAS 104598-80-3) is a bifunctional cyclohexane derivative bearing a cyclic ketal (1,1-dimethoxy) and an exocyclic methylidene group at the 3-position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 104598-80-3
Cat. No. B021523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxy-3-methylidenecyclohexane
CAS104598-80-3
SynonymsCyclohexane, 1,1-dimethoxy-3-methylene
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCOC1(CCCC(=C)C1)OC
InChIInChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3
InChIKeyPRZXPSUHAKZTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxy-3-methylidenecyclohexane (CAS 104598-80-3): Procurement-Relevant Chemical Profile


1,1-Dimethoxy-3-methylidenecyclohexane (CAS 104598-80-3) is a bifunctional cyclohexane derivative bearing a cyclic ketal (1,1-dimethoxy) and an exocyclic methylidene group at the 3-position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The compound is typically encountered as a synthetic intermediate in fragrance chemistry, where the acid-labile ketal serves as a protected ketone and the exocyclic double bond provides a handle for further functionalization via cycloaddition or electrophilic addition pathways [1]. Its commercial availability is limited to specialty chemical suppliers, making procurement decisions highly dependent on verified structural identity and purity specifications.

Why 1,1-Dimethoxy-3-methylidenecyclohexane Cannot Be Replaced by Common Cyclohexane Acetals or Ketones


The presence of both a cyclic ketal and a conjugated exocyclic methylidene group in 1,1-dimethoxy-3-methylidenecyclohexane imparts physicochemical and reactivity properties that are not replicated by either simple cyclohexanone dimethyl ketal (lacking the alkene) or 3-methylidenecyclohexanone (lacking the ketal). The exocyclic double bond elevates the boiling point by approximately 17 °C relative to 1,1-dimethoxycyclohexane (162.3 °C vs. 179.6 °C at 760 mmHg) , alters density, and introduces a reactive site for [4+2] cycloadditions that is absent in the saturated ketal [1]. Conversely, the ketal protects the latent ketone from premature reaction during transformations targeting the alkene, a benefit not offered by unprotected 3-methylidenecyclohexanone. Generic substitution therefore risks both altered physical handling requirements and loss of the orthogonal reactivity that defines this compound's role in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 1,1-Dimethoxy-3-methylidenecyclohexane Against Closest Structural Analogs


Boiling Point Elevation Due to Exocyclic Methylidene Group

The 3-methylidene substituent increases the normal boiling point by +17.3 °C relative to the saturated analog 1,1-dimethoxycyclohexane. This difference is critical for distillation-based purification and vapor-phase handling. Target compound boiling point: 179.6 °C at 760 mmHg ; comparator boiling point: 162.3 °C at 760 mmHg .

Physical property comparison Thermodynamics Process engineering

Density Reduction from Exocyclic Unsaturation in the Cyclohexane Ketal Series

1,1-Dimethoxy-3-methylidenecyclohexane exhibits a lower density (0.93 g/cm³ ) than the fully saturated 1,1-dimethoxycyclohexane (0.948 g/mL ), reflecting the increased molecular volume imparted by the sp²-hybridized exocyclic carbon. This difference, though modest (approximately 1.9%), affects volume-to-mass conversions in large-scale formulation.

Density Formulation Physical property comparison

Orthogonal Reactivity: Ketal-Protected Ketone with Pendant 1,1-Disubstituted Alkene

The compound's dual functionality—a cyclic ketal masking a ketone and an exocyclic methylidene group—enables sequential transformations without protecting group manipulation. The exocyclic alkene can participate in Diels-Alder [4+2] cycloadditions, while the ketal remains intact under neutral and basic cycloaddition conditions [1]. In contrast, 1,1-dimethoxycyclohexane lacks the alkene handle entirely, and 3-methylidenecyclohexanone lacks the acid-labile ketal protection, making orthogonal reactivity impossible. No head-to-head kinetic data are available; the differentiation is class-level, inferred from the distinct functional group inventories.

Synthetic utility Orthogonal functional groups Cycloaddition

Best-Fit Application Scenarios for 1,1-Dimethoxy-3-methylidenecyclohexane Based on Differentiated Properties


Fragrance Intermediate Requiring Post-Functionalization via the Exocyclic Alkene

When the synthetic route demands a cyclohexane scaffold that can be elaborated through the exocyclic double bond (e.g., Diels-Alder cycloaddition, hydroboration, epoxidation) while retaining a latent ketone for later unmasking, 1,1-dimethoxy-3-methylidenecyclohexane is functionally unique. The saturated analog 1,1-dimethoxycyclohexane offers no alkene handle, and 3-methylidenecyclohexanone would require reintroduction of ketal protection before acid-sensitive steps [1].

Process Chemistry Where Boiling Point and Density Govern Unit Operation Design

In scale-up, the ~17 °C boiling point elevation (179.6 °C vs. 162.3 °C for the saturated ketal [1]) and lower density (0.93 vs. 0.948 g/mL) directly affect distillation column design, condenser sizing, and liquid handling. Using a surrogate with incorrect physical constants risks off-spec separation and inaccurate metering.

Olfactory Screening Libraries of Substituted Cyclohexane Derivatives

The Saget et al. (2022) study derived a series of novel cyclohexane odorants from unsaturated ketal precursors analogous to 1,1-dimethoxy-3-methylidenecyclohexane, with most products exhibiting fruity and/or woody notes [1]. Screening efforts that require the intact bifunctional precursor for diversification would not be served by monofunctional cyclohexane ketals or unprotected enones.

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